A 83-01 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 83-01 (sodium) is a potent inhibitor of the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. It is primarily used in scientific research to study the transforming growth factor-beta signaling pathway and its role in various biological processes. The compound has shown significant potential in inhibiting the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 83-01 (sodium) involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final conversion to the sodium salt: The final step involves the conversion of the compound to its sodium salt form, which enhances its solubility and stability
Industrial Production Methods
Industrial production of A 83-01 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to form the pyrazole ring and introduce the necessary substituents.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Conversion to sodium salt: The final product is converted to its sodium salt form and packaged for distribution
Chemical Reactions Analysis
Types of Reactions
A 83-01 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of A 83-01 (sodium) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
A 83-01 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used to study the transforming growth factor-beta signaling pathway and its role in chemical reactions.
Biology: Helps in understanding the role of transforming growth factor-beta in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, fibrosis, and autoimmune disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta signaling pathway .
Mechanism of Action
A 83-01 (sodium) exerts its effects by inhibiting the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. This inhibition prevents the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway. By blocking this pathway, A 83-01 (sodium) disrupts the epithelial-to-mesenchymal transition and other cellular processes regulated by transforming growth factor-beta .
Comparison with Similar Compounds
Similar Compounds
SB 431542: Another inhibitor of the transforming growth factor-beta type I receptor, but with different potency and selectivity.
LY 364947: A selective inhibitor of the transforming growth factor-beta type I receptor with a different chemical structure.
GW 788388: Inhibits the transforming growth factor-beta type I receptor and has been studied for its potential therapeutic applications
Uniqueness
A 83-01 (sodium) is unique due to its high potency and selectivity for the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. Its ability to inhibit the phosphorylation of Smad2 and Smad3 makes it a valuable tool for studying the transforming growth factor-beta signaling pathway and its role in various biological processes .
Properties
IUPAC Name |
sodium;3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFBXIADXHNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5NaS+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.